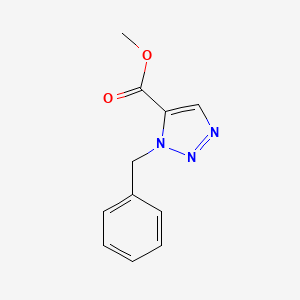![molecular formula C7H6BrClN2O B11776201 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a halogenated heterocyclic compound with the empirical formula C7H7BrClN2O and a molecular weight of 235.5 g/mol . This compound is part of the pyrido[3,2-b][1,4]oxazine family, known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with bromine in the presence of a suitable catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can be compared with other similar compounds such as:
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C7H6BrClN2O |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-3-5-7(11-6(4)9)10-1-2-12-5/h3H,1-2H2,(H,10,11) |
InChI Key |
LXCIGUYYLDNJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(N=C2N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


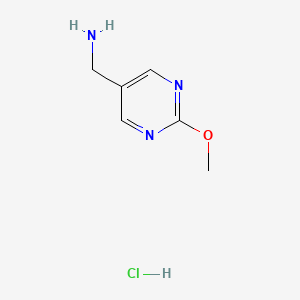
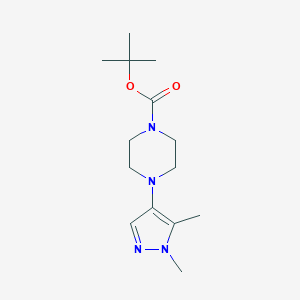

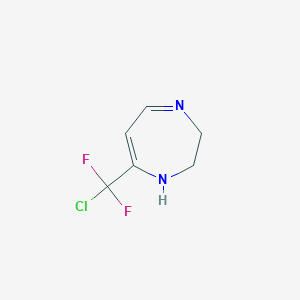
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
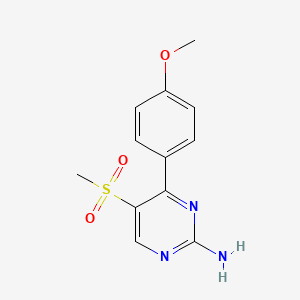
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)
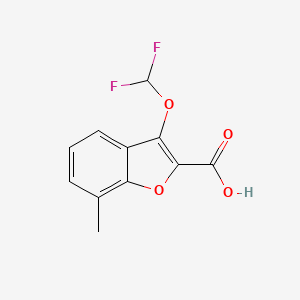
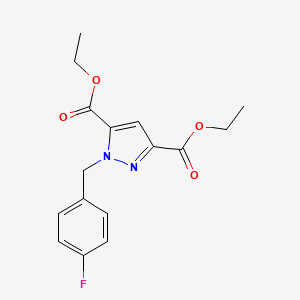
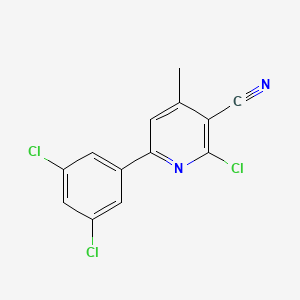
![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)
